molecular formula C11H17N3OS B7049014 N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine

N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine

Cat. No.: B7049014
M. Wt: 239.34 g/mol
InChI Key: GKIJIUKJPZXNKZ-UHFFFAOYSA-N
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Description

N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine is a compound that belongs to the class of pyrazine derivatives

Preparation Methods

The synthesis of N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfanyloxane with pyrazin-2-amine under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its biological activity. In medicine, it is being investigated for its potential use in the treatment of various diseases. Additionally, it has applications in the industry, particularly in the development of new materials and agrochemicals .

Mechanism of Action

The mechanism of action of N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways within the biological system. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine can be compared with other similar compounds, such as other pyrazine derivatives. These compounds may share similar structural features but can differ in their biological activity and applications. Some similar compounds include quinolinyl-pyrazoles and other pyrazole derivatives. The uniqueness of this compound lies in its specific structural features and the resulting biological activity .

Properties

IUPAC Name

N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-16-11(2-6-15-7-3-11)9-14-10-8-12-4-5-13-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIJIUKJPZXNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCOCC1)CNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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